molecular formula C8H6ClNO4S B1309096 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 31794-45-3

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B1309096
CAS No.: 31794-45-3
M. Wt: 247.66 g/mol
InChI Key: CGTCULUUVYBAPX-UHFFFAOYSA-N
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Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

The future directions for this compound are likely to involve further exploration of its potential applications in organic synthesis and pharmacology . The development of efficient synthetic strategies towards 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride typically involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired product . The reaction conditions often require microwave heating to induce the annulation reaction, especially for acyclic intermediates bearing an electron-withdrawing group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed:

Mechanism of Action

The mechanism of action for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives through substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTCULUUVYBAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409422
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31794-45-3
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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